molecular formula C17H18N2O2 B087372 [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol CAS No. 431909-12-5

[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol

Cat. No.: B087372
CAS No.: 431909-12-5
M. Wt: 282.34 g/mol
InChI Key: GDGAVKMCOIIVSN-UHFFFAOYSA-N
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Description

[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol is a chemical compound with the molecular formula C17H18N2O2 and a molecular weight of 282.34 g/mol . It is a benzimidazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields.

Scientific Research Applications

[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet (SDS) for this compound can provide detailed information on its hazards, handling, storage, and disposal . Always follow appropriate safety procedures when handling chemical substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol typically involves the reaction of 1H-benzimidazole with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol
  • [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]ethanol
  • [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]propanol

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenoxypropyl group and benzimidazole core make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

[1-(3-phenoxypropyl)benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-13-17-18-15-9-4-5-10-16(15)19(17)11-6-12-21-14-7-2-1-3-8-14/h1-5,7-10,20H,6,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGAVKMCOIIVSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389933
Record name [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431909-12-5
Record name [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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